molecular formula C27H23BClFN2O6S B607811 GSK8175

GSK8175

Cat. No.: B607811
M. Wt: 568.8 g/mol
InChI Key: ATSKNKMCQXHIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-2878175 is a NS5B inhibitor potentially for the treatment of HCV infection

Scientific Research Applications

Metabolism and Disposition Studies

  • Disposition and Metabolism of [14C]SB-649868 : This study explored the metabolism and disposition of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist used for treating insomnia. The metabolism process involved the oxidation of the benzofuran ring, with significant elimination through feces, highlighting the compound's metabolic pathway and excretion process (Renzulli et al., 2011).

Synthesis and Cardiac Electrophysiological Activity

  • Synthesis and Cardiac Electrophysiological Activity of N-Substituted-4-(1H-Imidazol-1-yl)benzamides : This research outlines the synthesis and evaluation of compounds similar in structure, indicating their potential as class III electrophysiological agents in cardiac applications, comparable to existing clinical trial drugs (Morgan et al., 1990).

Antibacterial Activity Studies

  • Synthesis of Pyridonecarboxylic Acids and Antibacterial Activity : The study on pyridonecarboxylic acids, related structurally, revealed the effectiveness of certain compounds as antibacterial agents, emphasizing the importance of the N-1 substituent in enhancing antibacterial properties (Egawa et al., 1984).

Cancer Research

  • Effects on Human Prostate Cancer Cell Proliferation : Investigating compounds structurally similar to 3-Benzofurancarboxamide, this study demonstrated their significant role in regulating human prostate cancer cell proliferation, suggesting potential applications in cancer treatment (Parihar et al., 2003).

Antifungal and Antitumor Activities

  • Antifungal and Antitumor Activities from Marine Fungi : Research involving compounds from marine fungi, structurally related to 3-Benzofurancarboxamide, showed moderate antitumor and antimicrobial activities, indicating potential applications in treating infections and cancer (Xia et al., 2011).

Properties

IUPAC Name

6-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-methylsulfonylamino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BClFN2O6S/c1-31-27(33)24-20-11-19(14-3-4-14)22(12-23(20)38-26(24)15-5-7-17(30)8-6-15)32(39(2,35)36)18-9-16-13-37-28(34)25(16)21(29)10-18/h5-12,14,34H,3-4,13H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSKNKMCQXHIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2Cl)N(C3=C(C=C4C(=C3)OC(=C4C(=O)NC)C5=CC=C(C=C5)F)C6CC6)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BClFN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (0.25 g, 0.38 mmol), potassium acetate (0.15 g, 1.50 mmol), PdCl2(dppf)-CH2Cl2 adduct (0.031 g, 0.038 mmol), bis(pinacolato)diboron (0.29 g, 1.13 mmol) in 1,4-Dioxane (3.75 ml) was degassed, purged with nitrogen and heated at 90° C. for 15 h. The reaction mixture was diluted with EtOAc and water, filtered through celite, and evaporated. The brown residue was dissolved in THF (5 mL), and 1M HCl (5 mL) and the solution was heated at 70° C. for 4 h. MeOH (2 mL) was added and the solution was heated at 70° C. for another 15 h and diluted with EtOAc and water. The organic layer was washed with brine, dried (Na2SO4), filtered, evaporated and purified by silica gel chromatography (100% EtOAc to 10% MeOH/CH2Cl2) to obtain the title compound as a clear oil. MeOH was added and the precipitate was collected by vacuum filtration, washed with MeOH and dried to afford the title compound (0.0831 g, 39%) as a light tan solid. The filtrate was purified by reverse phase chromatography (5-100% CH3CN/H2O (0.1% formic acid)) to afford an additional batch of the title compound (0.0146 g, 7%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.17 (s, 1H), 8.50 (d, J=4.68 Hz, 1H), 8.09 (s, 1H), 7.94-8.02 (m, 2H), 7.37-7.46 (m, 3H), 7.28 (d, J=1.56 Hz, 1H), 7.22 (s, 1H), 4.96 (s, 2H), 3.47 (s, 3H), 2.84 (d, J=4.59 Hz, 3H), 2.02-2.14 (m, 1H), 0.98 (br. s., 1H), 0.82 (br. s., 2H), 0.49 (br. s., 1H). LCMS (m/z, ES+)=569.2 (M+H+).
Name
potassium acetate
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
solvent
Reaction Step One
Quantity
0.031 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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